molecular formula C14H11NO5 B1606678 4-Nitrophenyl 4-methoxybenzoate CAS No. 7464-46-2

4-Nitrophenyl 4-methoxybenzoate

Cat. No.: B1606678
CAS No.: 7464-46-2
M. Wt: 273.24 g/mol
InChI Key: GVFAAEZPGJXBRI-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-methoxybenzoate is an organic compound with the molecular formula C14H11NO5. It is known for its yellow crystalline appearance and is soluble in organic solvents like ethanol and dimethylformamide, but nearly insoluble in water . This compound is often used in organic synthesis, particularly in esterification reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl 4-methoxybenzoate can be synthesized through the reaction of 4-methoxybenzoic acid with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for mixing, heating, and crystallization can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Reduction: Sodium borohydride or other suitable reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

4-Nitrophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, in hydrolytic reactions, the compound acts as a substrate for esterases, which catalyze the cleavage of the ester bond, resulting in the formation of 4-methoxybenzoic acid and 4-nitrophenol. The nitro group in the compound can also undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 4-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate group, which confer distinct chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the nitro group makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

(4-nitrophenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFAAEZPGJXBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323474
Record name 4-Nitrophenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-46-2
Record name 7464-46-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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